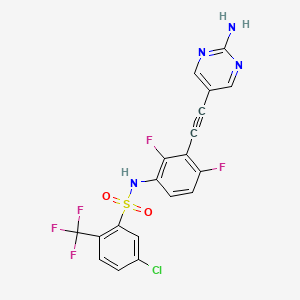![molecular formula C28H23N3O2 B13033206 Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Méthodes De Préparation
The synthesis of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the trityl and ethyl ester groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trityl group, to form various derivatives.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is unique among pyrazolopyridines due to its specific substitution pattern and the presence of the trityl and ethyl ester groups. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
1H-pyrazolo[3,4-d]pyridines: These are another class of pyrazolopyridines with different fusion patterns and biological activities.
Propriétés
Formule moléculaire |
C28H23N3O2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
ethyl 1-tritylpyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-18-19-29-20-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3 |
Clé InChI |
PBTCACOLGWPNSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=C1C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


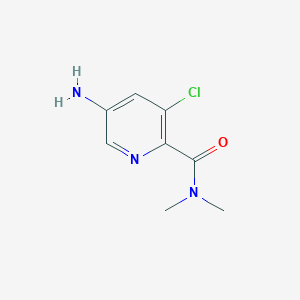
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
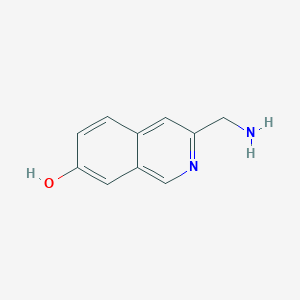


![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
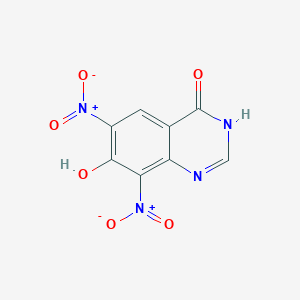
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)

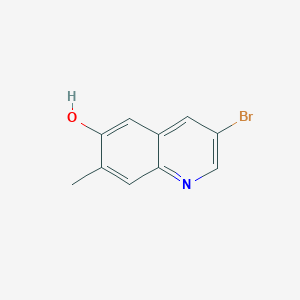
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
